molecular formula C19H21N5O4 B2407485 methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate CAS No. 2034593-76-3

methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate

Cat. No.: B2407485
CAS No.: 2034593-76-3
M. Wt: 383.408
InChI Key: SHESNKUGXSZDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-28-19(27)14-6-4-13(5-7-14)18(26)23-11-16(12-23)24-10-15(20-21-24)9-22-8-2-3-17(22)25/h4-7,10,16H,2-3,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHESNKUGXSZDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H21N5O4C_{19}H_{21}N_{5}O_{4} and a molecular weight of approximately 383.41 g/mol. Its structure includes a triazole ring, which is known for its role in various biological activities, particularly in the development of antifungal and antibacterial agents.

Biological Activities

1. Antioxidant Activity
Recent studies have shown that compounds containing triazole moieties exhibit significant antioxidant properties. For instance, this compound demonstrated an antioxidant activity of 83.86%, surpassing that of ascorbic acid in DPPH radical scavenging assays . This suggests its potential use in formulations aimed at combating oxidative stress-related diseases.

2. Antibacterial and Antifungal Properties
Triazole derivatives are well-documented for their antibacterial and antifungal activities. The compound's structure suggests it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid metabolism. Preliminary tests indicate that it may be effective against a range of Gram-positive and Gram-negative bacteria . Further research is needed to elucidate specific mechanisms.

3. Antineoplastic Activity
There is growing interest in the potential anticancer properties of this compound. Triazole derivatives have been associated with the inhibition of tumor growth through various pathways, including the modulation of apoptosis and cell cycle arrest . Studies involving cell lines overexpressing c-Myc have shown that similar compounds can induce cell death and inhibit proliferation, indicating a potential for similar effects with this compound .

Case Study 1: Antioxidant Evaluation

In a comparative study assessing the antioxidant capacity of various triazole derivatives, this compound was evaluated alongside ascorbic acid as a control. The compound exhibited superior scavenging activity against DPPH radicals, highlighting its potential as a natural antioxidant .

Case Study 2: Antibacterial Testing

A series of antibacterial tests were conducted using disk diffusion methods against standard bacterial strains such as E. coli and Staphylococcus aureus. This compound showed promising results with inhibition zones comparable to commercially available antibiotics .

Preparation Methods

Preparation of Methyl 4-(azetidine-1-carbonyl)benzoate

Route A: Carbonyldiimidazole (CDI)-Mediated Coupling

  • Methyl 4-(chlorocarbonyl)benzoate synthesis
    Treat 4-(methoxycarbonyl)benzoic acid (1.0 eq) with thionyl chloride (3.0 eq) in anhydrous DCM at 0°C→RT (2 h). Quench excess SOCl₂ with dry MeOH, concentrate under vacuum.
  • Azetidine coupling
    Add azetidine (1.2 eq) to methyl 4-(chlorocarbonyl)benzoate in THF at -20°C with NMM (2.0 eq). Stir 4 h→RT overnight. Yield: 78–85% by HPLC.

Route B: Mixed Carbonate Activation
React 4-(methoxycarbonyl)benzoyl chloride with 1,1'-carbonyldi(1,2,4-triazole) (CDT, 1.5 eq) in 2-MeTHF. Add azetidine (1.1 eq) and HOBt (0.2 eq), stir at 55°C for 60 h. Extract with EtOAc, purify via silica chromatography (5% MeOH/EtOAc). Yield: 62%.

Synthesis of 1-(prop-2-yn-1-yl)-2-pyrrolidinone

Procedure

  • Lactam alkylation
    Suspend 2-pyrrolidinone (1.0 eq) in DMF, add NaH (1.2 eq) at 0°C. After H₂ evolution ceases, add propargyl bromide (1.05 eq). Warm to RT, stir 12 h. Quench with NH₄Cl, extract with EtOAc. Yield: 89%.
  • Purification
    Distill under reduced pressure (bp 112–115°C/0.8 mmHg). Characterize by ¹H NMR (δ 4.15, d, J=2.4 Hz, 2H; δ 2.45, t, J=8.1 Hz, 2H; δ 2.25, quintet, J=7.8 Hz, 2H).

Generation of 4-azidoazetidine

Method

  • Azetidine tosylation
    Treat azetidine (1.0 eq) with TsCl (1.1 eq) in pyridine at -10°C. Stir 3 h→RT overnight. Isolate by filtration (yield: 93%).
  • Azide substitution
    Reflux tosylazetidine (1.0 eq) with NaN₃ (3.0 eq) in DMF/H₂O (4:1) 48 h. Extract with DCM, dry over MgSO₄. Confirm conversion by IR (ν 2105 cm⁻¹ azide).

Triazole Formation via CuAAC

Standard Cycloaddition Protocol

Reagents

  • Methyl 4-(azetidine-1-carbonyl)benzoate: 1.0 eq
  • 4-azidoazetidine: 1.05 eq
  • 1-(prop-2-yn-1-yl)-2-pyrrolidinone: 1.0 eq
  • CuSO₄·5H₂O: 0.1 eq
  • Sodium ascorbate: 0.2 eq
  • TBTA: 0.05 eq

Procedure

  • Dissolve substrates in t-BuOH/H₂O (1:1, 0.1 M)
  • Add CuSO₄, sodium ascorbate, TBTA sequentially
  • Stir at 40°C under N₂ for 12 h
  • Extract with EtOAc (3×), dry over Na₂SO₄
  • Purify via flash chromatography (SiO₂, 7% MeOH/DCM)

Yield : 68% (white solid). HPLC Purity : 98.2% (254 nm).

Optimization Studies

Solvent Screening for CuAAC

Solvent System Temp (°C) Time (h) Yield (%) Purity (%)
t-BuOH/H₂O (1:1) 40 12 68 98.2
DMSO/H₂O (9:1) 25 24 54 95.7
MeCN 60 6 72 97.8
EtOH/H₂O (3:2) 50 8 65 98.1

Key Findings :

  • MeCN at 60°C provided highest yield (72%) but required strict oxygen exclusion
  • DMSO systems showed lower yields due to triazole decomposition

Ligand Effects on Copper Catalysis

Ligand Cu Source Yield (%) Regioselectivity (1,4:1,5)
TBTA CuSO₄·5H₂O 68 >99:1
THPTA CuBr 65 97:3
BTTAA Cu(OAc)₂ 71 >99:1
None Cu wire 38 85:15

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃)
δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.95 (s, 1H, triazole-H), 7.48 (d, J=8.1 Hz, 2H, ArH), 4.62 (t, J=7.8 Hz, 2H, NCH₂), 4.15 (s, 2H, CH₂N), 3.92 (s, 3H, OCH₃), 3.75–3.82 (m, 4H, azetidine), 3.25 (t, J=6.9 Hz, 2H, pyrrolidinone), 2.45–2.55 (m, 4H, lactam).

HRMS (ESI+) : m/z calcd for C₁₉H₂₁N₅O₄ [M+H]⁺ 384.1668, found 384.1671.

Scale-Up Considerations

Critical parameters for kilogram-scale production:

  • Exotherm Management :
    • CuAAC reaction requires jacketed reactor with ±1°C control
    • Semi-batch addition of azide to pre-cooled (5°C) alkyne/Cu mixture
  • Metal Removal :
    • Treat reaction mixture with 10% EDTA solution (3× volumes)
    • Pass through chelating resin column (Dowex M4195)
  • Crystallization :
    • Recrystallize from EtOAc/n-heptane (1:4) at -20°C
    • Isolate crystalline product with >99.5% purity.

Q & A

Q. What are the established synthetic routes for methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate, and what reaction conditions are critical for success?

The synthesis involves multi-step organic reactions, including:

  • Click chemistry for triazole ring formation, requiring Cu(I) catalysts and azide-alkyne cycloaddition .
  • Azetidine functionalization via nucleophilic substitution or coupling reactions, often under anhydrous conditions with bases like DIPEA .
  • Esterification of the benzoic acid moiety using methanol and acid catalysts (e.g., H₂SO₄) to yield the methyl ester . Critical conditions include temperature control (e.g., reflux in methanol or 2-propanol), solvent purity, and sequential purification via recrystallization or column chromatography to isolate intermediates . Reported yields for analogous compounds range from 66% to 82% depending on the step .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • ¹H/¹³C NMR identifies functional groups: For example, the methyl ester group resonates at ~3.8 ppm (¹H) and ~52 ppm (¹³C), while the 2-oxopyrrolidinone carbonyl appears at ~172 ppm (¹³C) .
  • IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) . Discrepancies (e.g., unexpected acetylated byproducts) are resolved by comparing experimental data with computational predictions (e.g., DFT calculations) or repeating reactions under controlled conditions to isolate intermediates .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should include:

  • Antibacterial assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .
  • Cytotoxicity testing in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to assess therapeutic potential .
  • Enzyme inhibition studies targeting kinases or proteases, leveraging the triazole and pyrrolidinone moieties’ affinity for active sites .

Advanced Research Questions

Q. How can reaction yields be optimized for the azetidine-triazole coupling step, and what factors contribute to variability?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance azetidine reactivity but may promote side reactions; anhydrous conditions are critical .
  • Catalyst screening : Cu(I) catalysts (e.g., CuI) improve triazole formation efficiency, but stoichiometric excess (>1.2 equiv.) can lead to byproducts .
  • Temperature gradients : Stepwise heating (e.g., 0°C to room temperature) minimizes decomposition of thermally labile intermediates . Variability often arises from trace moisture or oxygen, necessitating inert atmosphere (N₂/Ar) protocols .

Q. How should researchers address contradictory spectral data during structural validation?

Contradictions (e.g., unexpected ¹³C carbonyl shifts) are addressed by:

  • Multi-technique cross-validation : Combining NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
  • X-ray crystallography : Resolving ambiguous stereochemistry or regiochemistry, as demonstrated for structurally related 5-acyloxypyrazoles .
  • Computational modeling : Using DFT to predict NMR/IR spectra and compare with experimental data .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Molecular docking : Simulate interactions with target proteins (e.g., bacterial DNA gyrase or human kinases) using software like AutoDock Vina, guided by triazole and pyrrolidinone pharmacophores .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities for key enzymes .
  • Metabolic profiling : Use LC-MS to identify metabolites in cell lysates and assess stability .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • QSAR modeling : Correlate structural features (e.g., substituents on the azetidine ring) with antibacterial IC₅₀ values to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to optimize solubility, permeability, and metabolic stability .
  • Dynamics simulations : Study conformational flexibility of the triazole-azetidine core to design rigid analogs with higher target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.